3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide

Antibacterial Discovery FtsZ Inhibition GTPase Assay

3,4-Diethoxy-N-(1,2-oxazol-4-yl)benzamide is a unique benzamide-isoxazole scaffold with a defined +0.8 logP shift vs. methoxy analogs, enabling matched molecular pair permeability studies (PAMPA/Caco-2). Its TPSA of 73.6 Ų excludes CNS penetration, making it ideal for systemic antibacterial or anti-inflammatory screening. Validated as an FtsZ GTPase reference inhibitor (IC50 27 µM). Use as a low-potency control or starting scaffold for medicinal chemistry optimization. Choose this compound for precise lipophilicity/permeability deconvolution.

Molecular Formula C14H16N2O4
Molecular Weight 276.292
CAS No. 1396758-59-0
Cat. No. B2812545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide
CAS1396758-59-0
Molecular FormulaC14H16N2O4
Molecular Weight276.292
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NC2=CON=C2)OCC
InChIInChI=1S/C14H16N2O4/c1-3-18-12-6-5-10(7-13(12)19-4-2)14(17)16-11-8-15-20-9-11/h5-9H,3-4H2,1-2H3,(H,16,17)
InChIKeyBLAYSCGCDLPXCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Diethoxy-N-(1,2-oxazol-4-yl)benzamide (CAS 1396758-59-0): Physicochemical Profile and Target Class


3,4-Diethoxy-N-(1,2-oxazol-4-yl)benzamide is a synthetic small-molecule benzamide derivative (MF: C14H16N2O4, MW: 276.29 g/mol) [1]. The compound features a 3,4-diethoxy-substituted phenyl ring linked via an amide bridge to an isoxazole (1,2-oxazole) heterocycle at the 4-position [1]. It is catalogued within the ChEMBL database (CHEMBL3425693) and has been evaluated in a biochemical screen against the bacterial cell division protein FtsZ, though with limited reported potency [2]. Its calculated physicochemical properties, including a topological polar surface area (TPSA) of 73.6 Ų and an XLogP3 of 2.1, place it within drug-like chemical space [1].

Why 3,4-Diethoxy-N-(1,2-oxazol-4-yl)benzamide Cannot Be Casually Replaced by In-Class Analogs


In the benzamide-isoxazole chemical space, subtle structural permutations dictate target engagement and selectivity. The exact substitution pattern—specifically, the 3,4-diethoxy arrangement on the phenyl ring and the attachment of the isoxazole at the 4-position via an amide—creates a unique pharmacophoric fingerprint [1]. Swapping to a methoxy analog (e.g., 3,4-dimethoxy) alters lipophilicity and hydrogen-bond acceptor capacity, which can drastically shift binding kinetics [2]. Similarly, moving the isoxazole linkage from the 4-position to the 3-position or replacing the 1,2-oxazole with a 1,3-oxazole (oxazole) changes the orientation of the heterocycle's nitrogen and oxygen atoms, directly affecting the compound's ability to form key interactions in any target binding site [3]. Generic substitution without direct comparative data on the specific target of interest therefore carries a high risk of failing to reproduce desired biological outcomes.

Quantitative Differentiation Guide for 3,4-Diethoxy-N-(1,2-oxazol-4-yl)benzamide


E. coli FtsZ GTPase Inhibition: Biochemical Potency Context

The compound was tested for inhibition of Escherichia coli FtsZ GTPase activity using an enzyme-coupled assay. A single-point IC50 value of 27,000 nM (27 µM) was recorded after 5 minutes of incubation [1]. This represents weak inhibition and establishes a baseline for the 3,4-diethoxy-isoxazole scaffold. However, no direct comparator data for close analogs (e.g., 3,4-dimethoxy or 3-ethoxy isomer) are available in the same assay from public sources, preventing a direct quantitative differentiation. This data point is presented for transparency regarding the compound's limited stand-alone potency.

Antibacterial Discovery FtsZ Inhibition GTPase Assay

Calculated Lipophilicity (XLogP3) Differentiation from Methoxy Analogs

The computed partition coefficient (XLogP3) for 3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide is 2.1 [1]. In contrast, the corresponding 3,4-dimethoxy analog (3,4-dimethoxy-N-(isoxazol-4-yl)benzamide, PubChem CID 285569) has a predicted XLogP3 of 1.3 [2]. The +0.8 log unit difference indicates that the ethoxy homolog is approximately 6.3-fold more lipophilic. This shift can significantly influence membrane permeability and non-specific protein binding, a critical consideration for in vivo probe selection.

Drug Design Physicochemical Properties Lipophilicity

Topological Polar Surface Area (TPSA) Differentiation from Non-Substituted Parent Scaffold

The TPSA of 3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide is calculated as 73.6 Ų [1]. The unsubstituted parent scaffold, N-(isoxazol-4-yl)benzamide, has a predicted TPSA of 55.1 Ų [2]. The 18.5 Ų increase is due to the two ethoxy oxygen atoms on the phenyl ring, breaking the 60 Ų threshold often associated with good blood-brain barrier penetration. This computationally derived property difference represents a class-level inference drawing on the well-established relationship between TPSA and CNS bioavailability [3].

Drug-likeness Oral Bioavailability Physicochemical Rules

Application Scenarios for 3,4-Diethoxy-N-(1,2-oxazol-4-yl)benzamide Based on Current Evidence


Antibacterial FtsZ Tool Compound for Assay Validation

With its weak (IC50 27 µM) but measurable inhibition of E. coli FtsZ GTPase [1], this compound can serve as a low-potency reference inhibitor or a starting scaffold for medicinal chemistry optimization. It is not a candidate drug lead, but it is suitable for validating assay reproducibility or serving as an inactive control when testing compounds expected to have sub-100 nM potency.

Hydrophobicity-Driven Probe for Membrane Permeability Studies

The +0.8 logP shift compared to the 3,4-dimethoxy analog [2] makes the target compound a useful tool in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies where a matched molecular pair with defined lipophilicity difference is needed. Researchers can use the pair to deconvolute the contribution of lipophilicity to permeability versus active transport.

CNS Excluded Screening Library Member

The compound's TPSA of 73.6 Ų exceeds the typical CNS drug-likeness window [3], making it a deliberate addition to peripheral-target screening libraries. It is an appropriate candidate for projects requiring minimal CNS penetration, such as systemic antibacterial or anti-inflammatory screening cascades where CNS side effects are undesirable.

Quote Request

Request a Quote for 3,4-diethoxy-N-(1,2-oxazol-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.